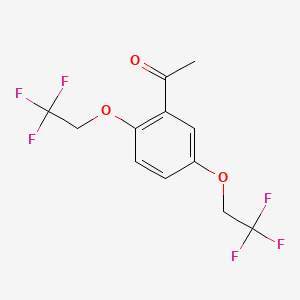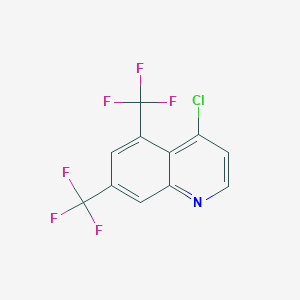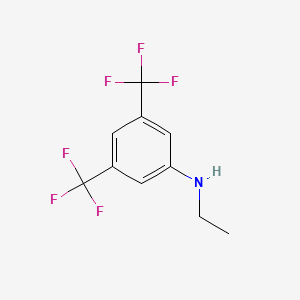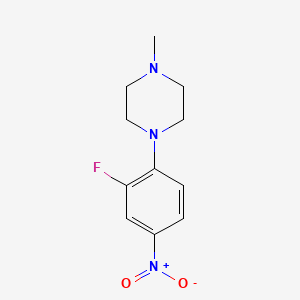
1-(2-氟-4-硝基苯基)-4-甲基哌嗪
概述
描述
The compound 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their biological activities and have been used in various drugs . The specific compound , however, is not directly described in the provided papers, but insights can be drawn from related compounds and their properties.
Synthesis Analysis
The synthesis of related piperazine compounds involves various chemical reactions, including electrochemical fluorination (ECF) and reduction processes. For instance, the synthesis of 1-cyclopropyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was achieved by the reduction of a precursor with Pd/C in a hydrogen atmosphere, followed by purification steps such as column chromatography and recrystallization . Electrochemical fluorination has been used to introduce fluorine atoms into piperazine derivatives, yielding various perfluorinated piperazine compounds . These methods could potentially be adapted for the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of piperazine derivatives. The crystal structure of related compounds, such as 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine, has been analyzed, revealing conformations such as the unusual pseudo-boat conformation of the piperazine ring . The molecular geometry, bond lengths, and angles can be compared with mean values reported for analogous compounds to confirm the predicted structure from chemical and spectral analysis .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of triazenes, as seen in the synthesis of 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine . The reactivity of the piperazine ring and the substituents attached to it, such as alkyl groups or nitro groups, can influence the types of chemical reactions the compound can participate in. The presence of fluorine atoms can also affect the reactivity and chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the piperazine ring. For example, the introduction of fluorine atoms through electrochemical fluorination can significantly alter the properties of the compound, as seen in the study of perfluoro(1,4-dialkylpiperazines) . The crystallographic data provide insights into the solid-state properties, such as crystal system, space group, and cell dimensions, which can be crucial for understanding the material's properties .
科学研究应用
在分析化学中的衍生试剂新的衍生试剂,包括1-(2,4-二硝基-5-氟苯基)-4-甲基哌嗪,已经被开发用于增强液相色谱-电喷雾离子化-质谱(LC-ESI-MS)测定类固醇的灵敏度。这种衍生化显著提高了对生物样品中雌激素和其他类固醇的检测灵敏度,如血清(Nishio, Higashi, Funaishi, Tanaka, & Shimada, 2007)。
在药物化学中的抗分枝杆菌活性对氟喹诺酮衍生物的研究,包括1-(2-氟-4-硝基苯基)喹诺酮,揭示了它们显著的抗分枝杆菌活性。该研究强调了C-2位置的氟取代基对抗结核病活性的重要性(Zhao, Chen, Sheu, Chen, Wang, & Tzeng, 2005)。
合成和表征合法高1-(2-氟-4-硝基苯基)-4-甲基哌嗪参与了合成和分析新型致幻物质(NPS),如甲氧哌啶。该研究涵盖了这些化合物的合成、表征和体外代谢(Power, Scott, Gardner, McAteer, O'Brien, Brehon, Talbot, & Kavanagh, 2014)。
化学合成方法该化学物质参与了新型苯并咪唑衍生物的合成,然后对其潜在药用应用进行了研究。该过程利用了各种化学反应和分析技术进行化合物表征(Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015)。
亲核光替代试剂的开发已经对类似2-氟-4-硝基苯甲醚与胺类化合物的光替代进行了研究,表明2-氟-4-硝基苯基醚可能作为生化光探针在各种生化应用中使用(Pleixats, Figueredo, Marquet, Moreno-Mañas, & Cantos, 1989)。
药物合成中的制药中间体1-(2-氟-4-硝基苯基)-4-甲基哌嗪被用作合成各种药物的中间体,包括强效抗菌药物。该化合物的特定结构和性质使其成为复杂药物制备中有价值的构建块(Chu, Lico, Claiborne, & Faubl, 1992)。
抗微生物活性评价已经进行了合成和评价涉及1-(2-氟-4-硝基苯基)-4-甲基哌嗪的新化合物的抗微生物活性研究。这些化合物表现出对各种致病细菌和真菌的显著抑制活性,表明它们作为抗微生物剂的潜力(Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012)。
属性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIHNDVFUJRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382417 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine | |
CAS RN |
221198-29-4 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

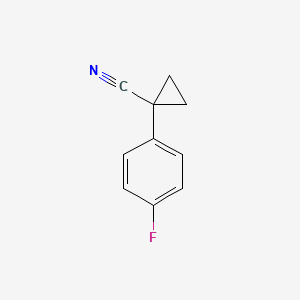
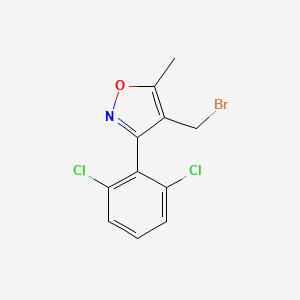
![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)
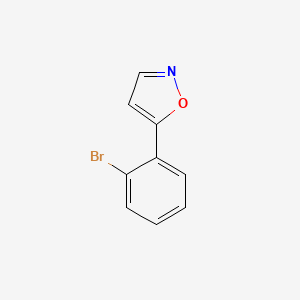
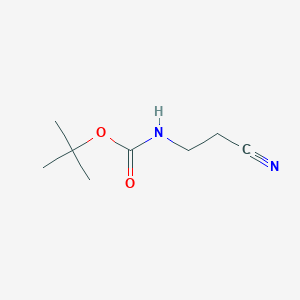
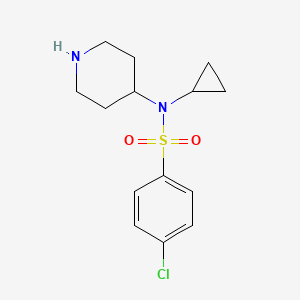
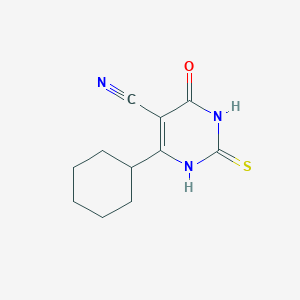
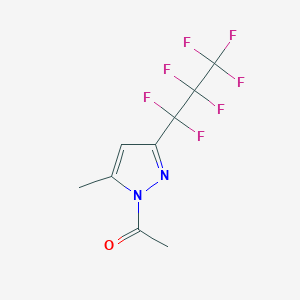
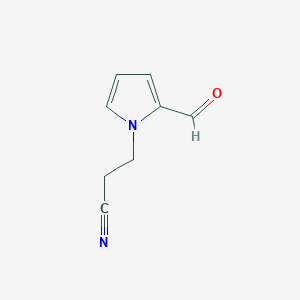
![2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane](/img/structure/B1333701.png)
